REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([O:6][CH3:7])=[O:5])#[N:2].N12CCCN=C1CC[CH2:11][CH2:10][CH2:9]2.BrCCCBr>CN(C)C=O>[CH3:7][O:6][C:4]([C:3]1([C:1]#[N:2])[CH2:11][CH2:10][CH2:9]1)=[O:5]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
33.4 g
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
( 60.74 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 6.58 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 10.21 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
C—CH2—CH2—CH2—
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
C—CH2—CH2—CH2—
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-7.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted 15 min at 50° C
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
reacted 15 min at room temperature
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
rose up to 70° C.
|
Type
|
CUSTOM
|
Details
|
reacted 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
The chloroform phase was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The compound 1 was purified by column chromatography (SiO2, hexane/acetone 8:1)
|
Type
|
CUSTOM
|
Details
|
yielding 8.74 g (62.81%)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1(CCC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |